Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives.
Preparation Methods
The synthesis of ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by additional steps to introduce the piperidinyl and ethoxycarbonyl groups, resulting in the final product .
Chemical Reactions Analysis
Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell division.
Neuroprotection: The compound has shown promise in neuroprotective studies, potentially offering benefits in the treatment of neurodegenerative diseases.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of specific enzymes and pathways. For example, it can inhibit the enzyme kinesin-5, which is crucial for the separation of genetic material during mitosis. This inhibition leads to cell cycle arrest and apoptosis . Additionally, it may interact with molecular targets involved in neuroinflammation and oxidative stress .
Comparison with Similar Compounds
Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other tetrahydropyrimidine derivatives such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar core structure but lacks the piperidinyl and ethoxycarbonyl groups.
Triazole-pyrimidine hybrids: These compounds combine the pyrimidine ring with a triazole moiety, offering different biological activities and applications.
Properties
Molecular Formula |
C22H29N3O5 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 6-[(4-ethoxycarbonylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H29N3O5/c1-3-29-20(26)16-10-12-25(13-11-16)14-17-18(21(27)30-4-2)19(24-22(28)23-17)15-8-6-5-7-9-15/h5-9,16,19H,3-4,10-14H2,1-2H3,(H2,23,24,28) |
InChI Key |
AGWLPAJCRKBNEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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